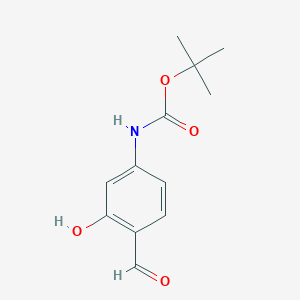![molecular formula C7H11NO B7967653 7-Methyl-7-azabicyclo[2.2.1]heptan-2-one](/img/structure/B7967653.png)
7-Methyl-7-azabicyclo[2.2.1]heptan-2-one
Descripción general
Descripción
7-Methyl-7-azabicyclo[2.2.1]heptan-2-one is a useful research compound. Its molecular formula is C7H11NO and its molecular weight is 125.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-Methyl-7-azabicyclo[2.2.1]heptan-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Methyl-7-azabicyclo[2.2.1]heptan-2-one including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis : Ramanaiah et al. (1999) conducted a study on the synthesis of stereochemical isomers of this compound, providing valuable insights into its structural properties (Ramanaiah, Zhu, Klein-Stevens, & Trudell, 1999).
Role in Synthesis of Novel Compounds : Malpass and White (2004) explored the use of 7-substituted 2-azabicyclo[2.2.1]heptanes as intermediates for creating new epibatidine analogues, demonstrating the compound's utility in medicinal chemistry (Malpass & White, 2004).
Application in Neurochemistry : Gao et al. (2007) synthesized derivatives of this compound with high affinity for nicotinic acetylcholine receptors, indicating its potential in neurochemical studies and imaging techniques (Gao, Horti, Kuwabara, Ravert, Hilton, Holt, Kumar, Alexander, Endres, Wong, & Dannals, 2007).
Involvement in Drug Synthesis : A study by Avenoza et al. (2002) on the synthesis of enantiopure analogues of 3-hydroxyproline using this compound's derivatives highlights its significance in the synthesis of biologically active molecules (Avenoza, Barriobero, Busto, Cativiela, & Peregrina, 2002).
Development of PET Radioligands : Gao et al. (2010) improved the synthesis of precursors for PET radioligands using 7-methyl-7-azabicyclo[2.2.1]heptane derivatives, underlining its role in advancing imaging technologies (Gao, Wang, Mease, Pomper, & Horti, 2010).
Chemical Characterization and Analysis : Britvin and Rumyantsev (2017) conducted structural characterization of the parent ring of this compound, adding to the understanding of its chemical nature (Britvin & Rumyantsev, 2017).
Propiedades
IUPAC Name |
7-methyl-7-azabicyclo[2.2.1]heptan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO/c1-8-5-2-3-6(8)7(9)4-5/h5-6H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWBFQFIJUURSDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1C(=O)C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methyl-7-azabicyclo[2.2.1]heptan-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



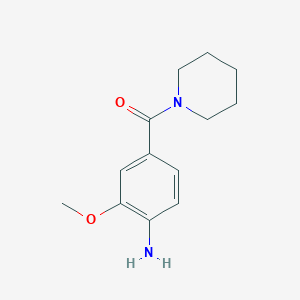
![2-[[1-(Cyclopropylmethyl)piperidin-4-yl]amino]-2-oxoacetic acid](/img/structure/B7967574.png)
![2-amino-N-[(6-oxo-1H-pyridin-3-yl)methyl]benzamide](/img/structure/B7967581.png)
![4-amino-N-[(6-oxo-1H-pyridin-3-yl)methyl]benzamide](/img/structure/B7967582.png)

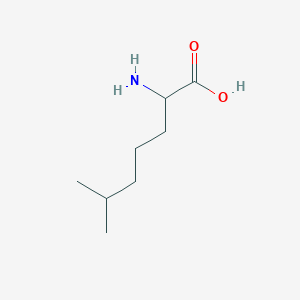

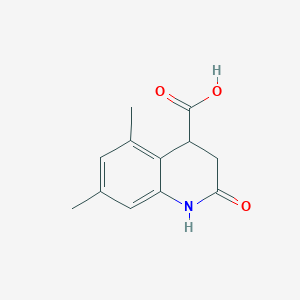
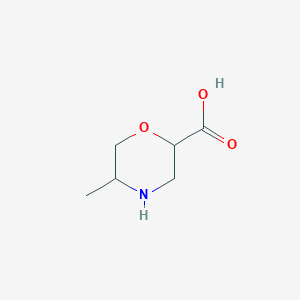
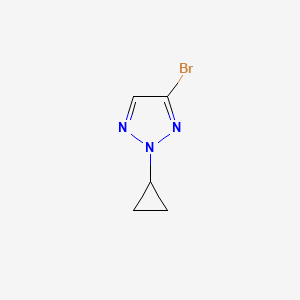
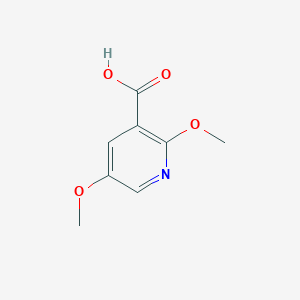
![4,5-Dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]](/img/structure/B7967661.png)
